(S)-2-(Piperidin-2-yl)ethanamine
Description
Significance of Chiral Amines and Piperidine (B6355638) Scaffolds in Organic Synthesis
Chiral amines are fundamental building blocks in the realm of organic synthesis, prized for their ability to introduce stereocenters and serve as key intermediates in the construction of a vast array of complex molecules. Their prevalence is particularly notable in the pharmaceutical industry, where the chirality of a molecule can profoundly influence its pharmacological activity. It is estimated that a significant percentage of small-molecule drugs contain at least one nitrogen atom, with a substantial portion incorporating a chiral amine or amino acid moiety.
The piperidine scaffold, a six-membered heterocyclic ring containing one nitrogen atom, is a particularly privileged structure in drug discovery. mdpi.com Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for designing molecules that can interact with biological targets with high affinity and selectivity. The combination of a chiral center with the piperidine ring gives rise to chiral piperidine derivatives, which are of immense interest to synthetic and medicinal chemists. The synthesis of these derivatives often requires sophisticated strategies to control stereochemistry, including asymmetric catalysis and the use of chiral auxiliaries. nih.gov
The development of efficient methods for the synthesis of enantiomerically pure piperidines is an active area of research. Strategies such as catalytic enantioselective bromocyclization of olefinic amides and diversity-oriented synthesis using anion relay chemistry have been developed to access a wide range of substituted piperidines with high stereocontrol. nih.gov Furthermore, biocatalytic approaches, for instance, employing transaminases for the asymmetric synthesis of 2-substituted piperidines, are gaining prominence as sustainable and highly selective alternatives to traditional chemical methods.
Overview of (S)-2-(Piperidin-2-yl)ethanamine within the Context of Chiral Heterocycles
This compound is a chiral diamine that belongs to the family of 2-substituted piperidines. Its structure features a piperidine ring with a stereocenter at the 2-position, to which an ethanamine side chain is attached. This specific arrangement of functional groups—a primary amine and a secondary amine within a chiral framework—positions it as a potentially valuable building block and ligand in asymmetric synthesis.
Chiral 1,2-diamines are a well-established class of ligands for a variety of metal-catalyzed asymmetric reactions. chemrxiv.org Their ability to coordinate to a metal center in a bidentate fashion creates a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. Given the structural similarities, this compound is a compelling candidate for applications in asymmetric catalysis, such as asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions. The development of polymeric chiral diamine ligands for iridium-catalyzed asymmetric transfer hydrogenation highlights the potential of such structures in creating efficient and recyclable catalytic systems. acs.org
The synthesis of enantiopure 2-substituted piperidines like this compound can be approached through various synthetic routes. One potential strategy involves the stereoselective reduction of a corresponding chiral lactam. nih.gov Another avenue is the derivatization of enantiopure starting materials, such as 2-piperidineethanol, which can be resolved and subsequently functionalized. researchgate.net While specific, detailed research findings on the synthesis and applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in the field of asymmetric synthesis and medicinal chemistry. Further research into this specific compound could unveil novel catalytic activities or lead to the discovery of new biologically active molecules.
| Property | Value |
| Molecular Formula | C₇H₁₆N₂ |
| Average Mass | 128.219 g/mol |
| Monoisotopic Mass | 128.131349 g/mol |
| CAS Number | 1309563-39-0 |
Table 1. Physicochemical properties of this compound. epa.gov
Structure
3D Structure
Properties
CAS No. |
1309563-39-0 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
2-[(2S)-piperidin-2-yl]ethanamine |
InChI |
InChI=1S/C7H16N2/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6,8H2/t7-/m0/s1 |
InChI Key |
IEVJVQXLBZUEMH-ZETCQYMHSA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)CCN |
Canonical SMILES |
C1CCNC(C1)CCN |
Origin of Product |
United States |
Synthetic Methodologies for S 2 Piperidin 2 Yl Ethanamine and Its Chiral Analogues
Stereoselective Approaches to Piperidine (B6355638) Ring Formation
The creation of the chiral piperidine ring is the cornerstone of synthesizing (S)-2-(Piperidin-2-yl)ethanamine. Chemists have developed several stereoselective methods to control the three-dimensional arrangement of atoms during the ring's formation.
Asymmetric Hydrogenation and Transfer Hydrogenation Strategies for Chiral Piperidines
Asymmetric hydrogenation is a powerful technique for producing chiral piperidines from readily available pyridine (B92270) precursors. This method involves the reduction of the aromatic pyridine ring using hydrogen gas or a hydrogen source in the presence of a chiral metal catalyst.
One prominent strategy is the iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts. acs.org For instance, a catalyst system comprising [Ir(COD)Cl]₂ and a chiral P,N ligand like MeO-BoQPhos has proven highly effective for reducing various substituted pyridinium (B92312) salts with exceptional levels of enantioselectivity. acs.org This approach can achieve enantiomeric ratios (er) as high as 99.3:0.7 for certain substrates. acs.org The resulting N-benzylpiperidines can then be deprotected to yield the desired chiral piperidine. acs.org
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of α-Heteroaryl-N-benzylpyridinium Salts Data sourced from a study on enantioselective synthesis of α-(hetero)aryl piperidines. acs.org
| Substrate (Pyridinium Salt) | Product (Piperidine) | Enantiomeric Ratio (er) | Yield (%) |
|---|---|---|---|
| N-benzyl-2-benzothiophenylpyridinium | 2-Benzothiophenylpiperidine | 96.6:3.4 | 89 |
| N-benzyl-2-dibenzothiophenylpyridinium | 2-Dibenzothiophenylpiperidine | 95.1:4.9 | 93 |
| N-benzyl-2-(5-chlorothiophenyl)pyridinium | 2-(5-Chlorothiophenyl)piperidine | 96.4:3.6 | 91 |
| N-benzyl-2-(5-methylthiophenyl)pyridinium | 2-(5-Methylthiophenyl)piperidine | 96.7:3.3 | 92 |
Similarly, rhodium-catalyzed transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. dicp.ac.cnbohrium.com A notable method involves a reductive transamination where a chiral primary amine is introduced under reducing conditions (e.g., with formic acid) to a pyridinium salt. dicp.ac.cn This process not only reduces the ring but also transfers the chirality from the amine to the newly formed piperidine core, yielding products with high diastereo- and enantioselectivity. dicp.ac.cnbohrium.com
Chiral Auxiliary-Mediated Syntheses of Piperidine Scaffolds
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com Once the desired stereocenter is established, the auxiliary is removed and can often be recycled. sigmaaldrich.com
In the context of piperidine synthesis, a chiral amine like (S)-(-)-α-methylbenzylamine or phenylglycinol can be used. researchgate.netacs.org For example, a double aza-Michael reaction between a divinyl ketone and a chiral primary amine can produce a 2-substituted 4-piperidone (B1582916) with stereochemical control. acs.org These piperidone scaffolds are versatile intermediates that can be further elaborated to access a range of chiral piperidine derivatives. acs.org The use of chiral oxazolopiperidone lactams, derived from the cyclocondensation of a chiral amino alcohol with a δ-oxo acid, provides another versatile route to enantiopure polysubstituted piperidines. researchgate.net
Enantioselective Cyclization Reactions for Piperidine Formation
Forming the piperidine ring via an enantioselective cyclization reaction is a direct approach to establishing the required stereochemistry. Various catalytic methods have been developed to achieve this.
A highly effective strategy involves the intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid. umich.edu This method facilitates the enantioselective formation of functionalized piperidines from acyclic precursors. umich.edu The reaction is tolerant of various protecting groups (e.g., Boc, Fmoc) and substitutions on the piperidine ring, consistently producing good to excellent enantioselectivities. umich.edu A noteworthy feature of this method is the observed in situ enantioenrichment, where the enantiomeric excess (ee) of the product improves over the course of the reaction. umich.edu
Table 2: Chiral Phosphoric Acid-Catalyzed Enantioselective Cyclization Data from an investigation into the synthesis of functionalized chiral piperidines. umich.edu
| Protecting Group (N) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Fmoc | 6 | 85 | 89 |
| 24 | 85 | 93 | |
| Carbophenoxy | 6 | 78 | 85 |
| 24 | 80 | 96 | |
| Boc | 6 | 80 | 93 |
| 24 | 82 | 96 |
Other methods include organocatalytic [4+2] cycloadditions, such as the reaction between an N-PMP aldimine and glutaraldehyde, which proceeds via a Mannich reaction-reductive cyclization cascade to give highly functionalized piperidines with excellent yields and enantioselectivities. rsc.org Radical cyclizations, such as the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, also provide a pathway to stereoselectively substituted piperidines. nih.gov
Chemoenzymatic Methods: Lipase-Catalyzed Resolution of Racemic Precursors to Chiral Amines
Chemoenzymatic methods leverage the high selectivity of enzymes to resolve racemic mixtures. Lipases are particularly versatile for the kinetic resolution of racemic amines or their precursors. researchgate.netnih.gov In a typical kinetic resolution, the enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.gov
For the synthesis of this compound, a racemic version of the compound or a suitable precursor alcohol could be synthesized chemically. This mixture would then be subjected to lipase-catalyzed acylation. nih.govgoogle.com Lipases such as those from Pseudomonas cepacia (PSL-C) or Candida antarctica (CAL-B) have demonstrated high enantioselectivity in resolving chiral alcohols and amines. nih.govmdpi.com By carefully selecting the enzyme, solvent, and acylating agent, one enantiomer is converted to an amide or ester, allowing for its separation from the desired, unreacted (S)-enantiomer. researchgate.netgoogle.com For example, in the resolution of racemic alcohols, lipase (B570770) PS from Amano was found to be highly selective. nih.gov
Construction of the Ethanamine Side Chain
Once the chiral piperidine core is established, the final step is the construction or modification of the C2-substituent to form the ethanamine side chain.
Reductive Amination Protocols in Piperidine Derivative Synthesis
Reductive amination is a cornerstone reaction for forming carbon-nitrogen bonds and is widely used in the synthesis of amines. researchgate.netpearson.com The reaction involves the condensation of a carbonyl group (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pearson.com Common reducing agents include sodium cyanoborohydride (NaBH₃CN). chim.it
To synthesize this compound, a precursor such as (S)-piperidine-2-carbaldehyde or (S)-1-(piperidin-2-yl)ethan-1-one could be used. Reductive amination of the aldehyde with ammonia (B1221849) or a protected amine equivalent, followed by reduction, would yield the primary amine side chain. Alternatively, starting with a protected (S)-2-(2-oxoethyl)piperidine, reductive amination would directly furnish the target molecule after deprotection. This method is also frequently employed as a ring-closing strategy, where a dicarbonyl compound undergoes a double reductive amination with an amine to form the piperidine ring itself. chim.itresearchgate.net
Nucleophilic Substitution Reactions for Amine Introduction
A key step in the synthesis of this compound is the introduction of the ethanamine side chain at the C2 position of the piperidine ring. Nucleophilic substitution reactions are a cornerstone for forming carbon-nitrogen bonds. In a common synthetic approach, a precursor such as (S)-2-(hydroxymethyl)piperidine, with the piperidine nitrogen appropriately protected, serves as the starting material. The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate, to activate it for nucleophilic attack.
Common Nucleophilic Reagents and Subsequent Transformations:
| Nucleophile | Intermediate Product | Subsequent Reaction to Yield Primary Amine |
| Sodium Azide (B81097) (NaN₃) | 2-(Azidomethyl)piperidine | Reduction (e.g., H₂/Pd-C, LiAlH₄) |
| Phthalimide Potassium | 2-(Phthalimidomethyl)piperidine | Hydrazinolysis (Gabriel Synthesis) |
| Ammonia (NH₃) | 2-(Aminomethyl)piperidine | Direct formation (can lead to over-alkylation) |
For the synthesis of this compound, a two-carbon side chain is required. This is often achieved through homologation of a C1 synthon like a protected (S)-piperidine-2-carboxaldehyde or carboxylic acid. For instance, a Wittig-type reaction can extend the carbon chain, followed by transformations to introduce a leaving group on the second carbon of the side chain, which is then displaced by a nitrogen nucleophile.
A representative synthetic sequence could involve the reduction of an N-protected (S)-piperidine-2-acetic acid ester to the corresponding alcohol, (S)-2-(2-hydroxyethyl)piperidine. This alcohol can then be tosylated and subjected to nucleophilic substitution with sodium azide. The resulting azido (B1232118) intermediate is then reduced to the target primary amine, (S)-2-(2-aminoethyl)piperidine. The use of azide as a nucleophile is particularly advantageous as it is non-basic and generally provides clean substitution, with the azide group being readily reduced to the amine without affecting other functional groups, especially when using catalytic hydrogenation.
Chemical Transformations and Reactivity of S 2 Piperidin 2 Yl Ethanamine
Formation of Schiff Bases and Imines from the Ethanamine Moiety
The primary amine of the ethanamine moiety in (S)-2-(piperidin-2-yl)ethanamine readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.netiosrjournals.orgfud.edu.ng This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). researchgate.netwikipedia.orgmasterorganicchemistry.com
The formation of Schiff bases from this compound and various carbonyl compounds is a versatile transformation. The reaction is typically catalyzed by acid and driven to completion by the removal of water. iosrjournals.orgwikipedia.org Aldehydes are generally more reactive than ketones in these condensation reactions due to lower steric hindrance at the carbonyl carbon. fud.edu.ng
The general reaction can be represented as follows:
This compound + R-CHO (Aldehyde) ⇌ (S)-N-(R-methylidene)-2-(piperidin-2-yl)ethanamine (Schiff base) + H₂O
This compound + R₂C=O (Ketone) ⇌ (S)-N-(R₂-methylidene)-2-(piperidin-2-yl)ethanamine (Schiff base) + H₂O
Several studies have documented the synthesis of Schiff bases from similar diamine structures with a variety of aldehydes and ketones. mdpi.comaaup.edursc.org For instance, condensation reactions have been successfully carried out with aromatic aldehydes such as benzaldehyde and substituted benzaldehydes, as well as heterocyclic aldehydes like 2-formylpyridine. researchgate.netmdpi.com
Table 1: Examples of Carbonyl Compounds Used in Schiff Base Formation
| Carbonyl Compound | Product Type | Reference |
| Benzaldehyde | Aldimine | researchgate.net |
| Salicylaldehyde | Aldimine | chemijournal.com |
| 2-Acetylpyridine | Ketimine | researchgate.net |
| 1-(4-bromothiophen-2-yl)ethanone | Ketimine | aaup.edu |
The progress of Schiff base formation can be effectively monitored using various spectroscopic techniques, providing valuable insights into the reaction kinetics and confirming the structure of the resulting imine.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A key indicator of imine formation is the appearance of a characteristic stretching vibration band for the C=N (azomethine) group, typically observed in the range of 1618-1708 cm⁻¹. chemijournal.combiointerfaceresearch.comscirp.org Concurrently, the disappearance of the C=O stretching band from the starting aldehyde or ketone and the modification of the N-H stretching bands of the primary amine confirm the reaction's progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for monitoring these reactions. The formation of the imine is confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-) in the downfield region of the spectrum, typically between 8.0 and 8.8 ppm. chemijournal.comrsc.org Additionally, changes in the chemical shifts of protons adjacent to the reacting amine and carbonyl groups are observed. ¹³C NMR spectroscopy further supports the structural elucidation, with the azomethine carbon appearing in the range of 118-160 ppm. chemijournal.combiointerfaceresearch.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can also be employed to follow the reaction. The formation of the conjugated C=N bond in the Schiff base often results in a new absorption band or a shift in the absorption maximum (λmax) compared to the reactants. biointerfaceresearch.comscirp.org This technique is particularly useful for kinetic studies and for determining the equilibrium constant of the reaction. researchgate.net
Table 2: Spectroscopic Data for Monitoring Imine Formation
| Spectroscopic Technique | Key Observational Change | Typical Range/Shift | Reference |
| FT-IR | Appearance of C=N stretch | 1618-1708 cm⁻¹ | biointerfaceresearch.comscirp.org |
| ¹H NMR | Appearance of -CH=N- proton signal | 8.0-8.8 ppm | chemijournal.comrsc.org |
| ¹³C NMR | Appearance of -C=N- carbon signal | 118-160 ppm | biointerfaceresearch.com |
| UV-Vis | Shift in λmax | Dependent on conjugation | biointerfaceresearch.comresearchgate.net |
Further Amination Reactions and Derivatives
The primary amine group of this compound can participate in further amination reactions to generate more complex polyamine structures. These reactions are significant in the synthesis of biologically relevant molecules, as polyamines play crucial roles in cellular processes. nih.govresearchgate.net
One common approach is reductive amination, where the initially formed imine is reduced in situ to a secondary amine. This method allows for the controlled addition of alkyl groups to the primary amine. Another strategy involves the reaction with haloalkanes, though this can lead to a mixture of secondary, tertiary, and even quaternary ammonium salts. nih.gov More sophisticated methods, such as the Fukuyama amine synthesis, offer regioselective protection and subsequent alkylation to yield well-defined polyamine derivatives. nih.gov The synthesis of polyamines can also be achieved through the reduction of amides or via the opening of nitrogen-containing cycles. nih.govumich.edu
Alkylation and Acylation Reactions of the Amine Functionalities
Both the primary amine of the ethanamine moiety and the secondary amine of the piperidine (B6355638) ring in this compound are nucleophilic and can undergo alkylation and acylation reactions.
Alkylation: The introduction of alkyl groups can be achieved using various alkylating agents, such as alkyl halides. escholarship.org The relative reactivity of the primary versus the secondary amine can be influenced by steric factors and reaction conditions. Selective alkylation can be challenging and may require the use of protecting groups to achieve the desired product.
Acylation: Acylation reactions with acyl chlorides or anhydrides readily occur at both amine centers to form amides. researchgate.netmdpi.comhacettepe.edu.tr These reactions are often carried out in the presence of a base to neutralize the acid byproduct. The resulting amides are generally stable and can serve as intermediates for further synthetic transformations. The choice of acylating agent can introduce a wide range of functional groups, allowing for the synthesis of a diverse library of derivatives. nih.gov
Intramolecular and Intermolecular Cyclization Pathways Involving the Ethanamine and Piperidine Moieties
The presence of two amine functionalities and a flexible carbon chain in this compound allows for various intramolecular and intermolecular cyclization reactions, leading to the formation of new heterocyclic structures.
Intramolecular Cyclization: Depending on the nature of the substituents introduced through alkylation or acylation, intramolecular cyclization can occur. For example, if a derivative contains a suitable leaving group at an appropriate distance from one of the nitrogen atoms, an intramolecular nucleophilic substitution can lead to the formation of a bicyclic system. mdpi.comresearchgate.net The regioselectivity of such cyclizations is often governed by Baldwin's rules. mdpi.com
Intermolecular Cyclization: this compound can also participate in intermolecular cyclization reactions, where it acts as a building block in the formation of larger ring systems. mdpi.comnih.gov For example, condensation with dicarbonyl compounds can lead to the formation of macrocyclic structures containing multiple piperidine and ethanamine units. These reactions are crucial in the synthesis of complex molecules with specific host-guest binding properties.
Oxidation and Reduction Transformations of Amine and Heterocyclic Rings
The amine groups and the piperidine ring of this compound can undergo oxidation and reduction reactions.
Oxidation: The primary amine can be oxidized to various functional groups, such as nitro compounds or oximes, although these transformations may require specific reagents to avoid side reactions at the secondary amine and the piperidine ring. The piperidine ring itself can be oxidized to the corresponding pyridine (B92270) derivative under certain conditions, a process that involves aromatization. nih.gov
Reduction: While the piperidine ring is already saturated, derivatives of this compound can be subjected to reduction. For instance, if the piperidine ring is part of a larger unsaturated system, it can be hydrogenated. nih.gov More commonly, functional groups introduced through other reactions, such as amides or imines, can be reduced. For example, the reduction of an amide derivative with a strong reducing agent like lithium aluminum hydride will yield the corresponding amine. rsc.orgresearchgate.net Similarly, the reduction of a Schiff base formed from the ethanamine moiety will produce a secondary amine.
Applications of S 2 Piperidin 2 Yl Ethanamine in Advanced Organic Synthesis and Catalysis
Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules
The stereochemically defined structure of (S)-2-(Piperidin-2-yl)ethanamine makes it an important chiral building block. enamine.net In organic synthesis, a chiral building block is a pre-existing enantiomerically pure molecule that can be incorporated into a larger structure, thereby transferring its chirality to the final product. This strategy is fundamental in drug discovery and development, where the specific three-dimensional arrangement of atoms in a molecule is often critical for its biological activity. enamine.net The use of such building blocks can simplify complex syntheses and ensure high enantiomeric purity in the target molecules. researchgate.net For instance, the piperidine (B6355638) ring system is a common motif in many natural alkaloids and pharmacologically active compounds. rsc.org By using this compound as a starting material, chemists can construct intricate polyfunctional piperidine derivatives, such as those used in the synthesis of bioactive alkaloids like (+)-241D. rsc.orgportico.org
Development of Chiral Ligands for Metal-Mediated Asymmetric Catalysis
The two nitrogen atoms in this compound provide ideal coordination sites for metal ions, making it an excellent scaffold for the design of chiral ligands. These ligands are instrumental in asymmetric catalysis, where a small amount of a chiral metal complex can generate large quantities of an enantiomerically enriched product. nih.gov The ligand's structure creates a specific chiral environment around the metal center, which directs the stereochemical outcome of the catalyzed reaction. nih.gov
The diamine structure of this compound and its derivatives allows them to act as chelating ligands, forming stable complexes with various transition metals, including zinc(II). nih.gov In a related mononuclear compound, [Zn(NCS)₂(C₇H₁₆N₂)], where the ligand is 2-(piperidin-1-yl)ethylamine, the zinc(II) atom is four-coordinated. nih.gov It binds to the two nitrogen atoms of the chelating piperidine-based ligand and two nitrogen atoms from two thiocyanate (B1210189) ligands, resulting in a distorted tetrahedral geometry. nih.gov Such coordination compounds are studied to understand the fundamental principles of metal-ligand binding and to develop new catalysts. nih.govrsc.org The specific geometry and electronic properties of these complexes are crucial for their catalytic activity. researchgate.net
Table 1: Crystallographic Data for a Related Zinc(II) Complex
| Parameter | Value |
|---|---|
| Chemical Formula | [Zn(NCS)₂(C₇H₁₆N₂)] |
| Molecular Weight | 309.75 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.561 (2) |
| b (Å) | 10.310 (2) |
| c (Å) | 14.398 (3) |
| β (°) | 97.367 (3) |
| Volume (ų) | 1407.6 (5) |
Data sourced from a study on [Zn(NCS)₂(C₇H₁₆N₂)], a structurally similar compound. nih.gov
Derivatives of this compound are employed as directing groups in homogeneous catalysis. A notable example is the C3-alkylation of furfural (B47365), a key platform chemical derived from biomass. chemrxiv.org In this process, the amine condenses with the aldehyde group of furfural to form an imine. This imine then acts as a directing group, guiding a ruthenium catalyst to activate a specific C-H bond at the C3 position of the furan (B31954) ring for alkylation. chemrxiv.orgbeilstein-journals.org This method allows for the selective functionalization of furfural, which is otherwise challenging. chemrxiv.org The development of a continuous flow process for this reaction has been shown to be more efficient and safer than traditional batch methods, allowing for lower catalyst loading and higher yields. beilstein-journals.org
Table 2: Representative Conditions for C3-Alkylation of Furfural
| Parameter | Condition |
|---|---|
| Catalyst | Triruthenium undecacarbonyl / Triphenylphosphine |
| Directing Group Precursor | 2-(Piperidin-1-yl)ethanamine |
| Substrate | Furfural |
| Alkylating Agent | Vinyltriethoxysilane |
| Method | Continuous Flow Chemistry |
| Temperature | 130 °C |
This table is based on a process utilizing a related piperidine-based amine for the functionalization of furfural. beilstein-journals.org
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The bifunctional nature and inherent chirality of this compound make it a valuable precursor for the synthesis of a wide array of more complex heterocyclic compounds. researchgate.net Heterocycles are a cornerstone of medicinal chemistry, and the ability to synthesize them with specific stereochemistry is highly desirable. Starting from this chiral building block, complex structures can be assembled. For example, derivatives like (2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide are built upon this core structure. nih.gov Furthermore, ligands derived from this amine can be used in catalytic reactions, such as asymmetric [4+2] annulations, to construct chiral 1,4-sulfur bridged piperidinone derivatives, which are valuable motifs in bioactive compounds. rsc.org
Computational and Theoretical Investigations of S 2 Piperidin 2 Yl Ethanamine
Density Functional Theory (DFT) Calculations for Conformational Analysis and Electronic Structureresearchgate.netasianpubs.org
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For (S)-2-(Piperidin-2-yl)ethanamine, DFT calculations are instrumental in elucidating its fundamental chemical properties. Recent studies on various piperidine (B6355638) derivatives have employed DFT to investigate their structural and electronic characteristics. researchgate.net
Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in the molecule, its equilibrium geometry, must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve considering the various possible conformations of the piperidine ring (chair, boat, twist-boat) and the orientation of the ethanamine side chain. DFT methods, such as B3LYP with a basis set like 6-31G(d), are commonly used for this purpose. researchgate.netajrcps.com
Once the optimized geometry is found, a vibrational frequency analysis is performed. q-chem.com This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to validate the computational model. For instance, studies on similar piperidine compounds have successfully assigned vibrational modes, such as N-H and C-H stretching and bending vibrations, by comparing theoretical and experimental spectra. nih.gov
Table 1: Predicted Vibrational Frequencies for a Representative Piperidine Structure (Note: This is a representative table illustrating typical data. Values are hypothetical for this compound and are based on general findings for piperidine derivatives.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d)) | Description |
| ν(N-H) | 3450 | N-H stretching (amine) |
| ν(C-H) | 3050 - 2850 | C-H stretching (aliphatic) |
| δ(CH₂) | 1470 - 1440 | CH₂ scissoring |
| ν(C-N) | 1250 - 1020 | C-N stretching |
| Ring Puckering | ~250 | Piperidine ring puckering |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netlibretexts.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.net
For this compound, the MEP map would be expected to show strong negative potential (red) around the two nitrogen atoms due to their lone pairs of electrons, making them primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.net The areas around the hydrogen atoms, particularly those attached to the nitrogens, would exhibit positive potential (blue), indicating their electrophilic character. proteopedia.orgembrapa.br
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
In this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, consistent with their role as nucleophilic centers. The LUMO would likely be distributed over the C-H and C-C antibonding orbitals. DFT calculations can provide precise energies for these orbitals and a visual representation of their distribution. dntb.gov.ua
Table 2: Hypothetical FMO Data for this compound
| Parameter | Value (eV) | Implication |
| HOMO Energy | -6.2 | Electron-donating ability |
| LUMO Energy | 1.5 | Electron-accepting ability |
| HOMO-LUMO Gap | 7.7 | High kinetic stability |
Quantum Chemical Calculations for Reaction Mechanism Elucidation in Chiral Systemsrsc.orgitu.edu.tr
Understanding the mechanism of reactions involving chiral molecules like this compound is crucial, especially in asymmetric synthesis. Quantum chemical calculations can map out the entire potential energy surface of a reaction, identifying transition states, intermediates, and the corresponding energy barriers. fiveable.menih.gov This allows chemists to understand how a particular stereoisomer is formed preferentially.
For example, if this compound were used as a chiral ligand in a catalytic reaction, DFT calculations could be used to model the interaction of the ligand-metal complex with the substrate. acs.org By comparing the activation energies for the pathways leading to different stereoisomeric products, the origin of enantioselectivity can be explained. Studies on similar chiral amine systems have successfully used these methods to support experimentally observed outcomes, confirming that the stereoselectivity arises from differences in the stability of transition state complexes. itu.edu.trrsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies on Derived Structuresnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in drug discovery and materials science. researchgate.net These studies aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. For derivatives of this compound, QSAR models could be developed to predict their activity as, for example, enzyme inhibitors or receptor ligands. nih.govresearchgate.net
The process involves generating a set of molecular descriptors (physicochemical properties, topological indices, etc.) for a series of related piperidine derivatives and then using statistical methods, such as multiple linear regression (MLR), to build a model that correlates these descriptors with the observed activity. nih.gov Such models, once validated, can be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. acs.org
Molecular Docking and Dynamics Simulations for Elucidating Ligand Binding Modesnih.govnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This is of paramount importance in drug design. If this compound or its derivatives were being investigated as potential drugs, docking simulations would be used to predict how they bind to their biological target. The simulations place the ligand into the binding site of the protein in various conformations and score them based on their binding energy. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. nih.gov MD simulations provide a detailed picture of the dynamic interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, and can help to confirm the stability of the binding mode predicted by docking. researchgate.netnih.gov
Table 3: Interacting Residues in a Hypothetical Docking Simulation (Note: This table illustrates the type of data obtained from a docking study. The target and residues are for illustrative purposes only.)
| Ligand Atom/Group | Protein Residue | Interaction Type |
| Piperidine Nitrogen | ASP-126 | Hydrogen Bond, Salt Bridge |
| Ethanamine Nitrogen | GLU-172 | Hydrogen Bond |
| Piperidine Ring | PHE-107 | π-Cation Interaction |
Analytical Methodologies for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of (S)-2-(Piperidin-2-yl)ethanamine by providing detailed information about the hydrogen and carbon atomic environments.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of multiplets corresponding to the distinct protons in the molecule. The chemical shifts are influenced by the electron density and the proximity to the nitrogen atoms. The protons of the ethylamine (B1201723) side chain and the piperidine (B6355638) ring will exhibit characteristic signals. The methine proton at the chiral center (C2 of the piperidine ring) is expected to show a complex multiplet due to coupling with adjacent methylene (B1212753) protons. The protons on the carbons adjacent to the nitrogen atoms will be shifted downfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide evidence for the seven distinct carbon environments in the molecule. docbrown.infodocbrown.info The chemical shifts will be characteristic of a saturated heterocyclic system with an alkylamine substituent. The carbon atom of the chiral center (C2) and the methylene carbon of the ethanamine group attached to the piperidine ring are of particular interest for structural confirmation. Predicted chemical shifts for the carbon atoms are listed in the table below.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, aiding in the assignment of the complex spin systems within the piperidine ring and the ethylamine side chain. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, confirming the C-H connectivity.
Predicted NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | 2.6 - 2.8 | 55 - 60 |
| C3-H₂ | 1.4 - 1.6 | 25 - 30 |
| C4-H₂ | 1.3 - 1.5 | 23 - 28 |
| C5-H₂ | 1.4 - 1.6 | 25 - 30 |
| C6-H₂ | 2.9 - 3.1 | 45 - 50 |
| C7-H₂ | 2.7 - 2.9 | 40 - 45 |
| C8-H₂ | 2.8 - 3.0 | 40 - 45 |
| N1-H | 1.5 - 2.5 (broad) | - |
| N2-H₂ | 1.5 - 2.5 (broad) | - |
Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for the amine N-H bonds and the alkane C-H bonds.
The presence of both a secondary amine within the piperidine ring and a primary amine in the ethanamine side chain will result in distinct N-H stretching vibrations. ucalgary.ca The primary amine (-NH₂) is anticipated to show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. docbrown.infoucalgary.ca The secondary amine (-NH-) of the piperidine ring will likely exhibit a single, weaker absorption band in the same region. ucalgary.ca
The N-H bending vibrations for the primary amine are expected to appear around 1590-1650 cm⁻¹. docbrown.info The C-N stretching vibrations for both amines will be observed in the fingerprint region, typically between 1020 and 1220 cm⁻¹. docbrown.info The C-H stretching vibrations of the aliphatic methylene and methine groups will be visible just below 3000 cm⁻¹.
Expected IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Secondary Amine (-NH) | N-H Stretch | 3300 - 3500 |
| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 |
| Aliphatic C-N | C-N Stretch | 1020 - 1220 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₇H₁₆N₂, the expected monoisotopic mass is 128.1313 g/mol . epa.gov
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 128. Due to the presence of two nitrogen atoms, this peak will be an even number, consistent with the nitrogen rule. libretexts.org Common fragmentation patterns for aliphatic amines include alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This would lead to the formation of characteristic fragment ions. For instance, cleavage of the bond between the piperidine ring and the ethanamine side chain would result in significant fragment ions.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. An experimental mass measurement within a few parts per million (ppm) of the calculated value (128.1313) would confirm the molecular formula C₇H₁₆N₂. epa.gov
Expected Mass Spectrometry Data:
| Analysis | Expected Result |
| Molecular Formula | C₇H₁₆N₂ |
| Monoisotopic Mass | 128.1313 g/mol |
| Nominal Mass | 128 g/mol |
| Key Fragment Ion (α-cleavage) | m/z 98 (loss of C₂H₄N) |
| Key Fragment Ion (α-cleavage) | m/z 84 (piperidine ring fragment) |
Elemental Analysis (EA) for Stoichiometric Composition
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and nitrogen) in the compound. This data is used to confirm the empirical formula and, in conjunction with the molecular weight from mass spectrometry, the molecular formula. researchgate.net For this compound (C₇H₁₆N₂), the theoretical elemental composition can be calculated as follows:
Theoretical Elemental Composition of C₇H₁₆N₂:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 7 | 84.07 | 65.57 |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 12.59 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 21.86 |
| Total | 128.218 | 100.00 |
Experimental values obtained from an elemental analyzer should be in close agreement (typically within ±0.4%) with these theoretical percentages to validate the stoichiometry of the synthesized compound. researchgate.netnajah.edu
Thermogravimetric Analysis (TGA/DTG) for Thermal Stability Profiles
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. A TGA curve for this compound would show the temperature at which the compound begins to decompose. The derivative of the TGA curve (DTG) indicates the temperature at which the rate of mass loss is at its maximum. For a pure, non-solvated sample, a single-step decomposition is often expected. The analysis of Schiff bases derived from related piperidine ethanamine structures has utilized TGA, suggesting its relevance for characterizing the thermal properties of such compounds. najah.edu
X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute stereochemistry of a chiral center. To perform this analysis, a suitable single crystal of a salt of this compound (e.g., hydrochloride or tartrate salt) would need to be grown.
The diffraction pattern of X-rays passing through the crystal provides the data to calculate the electron density map of the molecule, revealing the precise bond lengths, bond angles, and torsional angles. For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration at the C2 position, confirming it as the (S)-enantiomer. While no specific X-ray crystal structure for this compound is publicly available, studies on similar piperidine derivatives demonstrate the utility of this technique for unambiguous structural and stereochemical assignment. nih.gov
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing the structural purity of (S)-2-(Piperidin-2-yl)ethanamine?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying molecular structure and purity. For example, coupling patterns in ¹H NMR can confirm stereochemistry, while ¹³C NMR identifies carbon environments. Infrared (IR) spectroscopy (e.g., ATR-FTIR) resolves functional groups like amine (-NH₂) and piperidine ring vibrations . Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Cross-referencing with computational spectral predictions (e.g., PubChem data ) enhances accuracy.
Q. How can enantiomeric purity be experimentally determined for this compound?
- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose-based columns) separates enantiomers. Alternatively, use chiral derivatizing agents (e.g., Mosher’s acid chloride) to form diastereomers for analysis via ¹H NMR. Polarimetry or circular dichroism (CD) spectroscopy may also quantify optical activity .
Q. What synthetic routes optimize yield and stereoselectivity for this compound?
- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., transition-metal complexes with ligands like BINAP) can achieve enantioselectivity. Resolution techniques (e.g., diastereomeric salt formation with tartaric acid derivatives) are viable for racemic mixtures. Reaction conditions (temperature, solvent polarity) must be optimized to minimize epimerization, as seen in analogous piperidine derivatives .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-receptor binding using crystal structures of target proteins (e.g., GPCRs or ion channels). Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular dynamics (MD) simulations (GROMACS) evaluate stability of ligand-protein complexes over time. Cross-validate with experimental binding assays (e.g., SPR or ITC) .
Q. What strategies resolve contradictions in activity data for this compound across different assays?
- Methodological Answer : Systematic validation includes:
- Replicating assays under standardized conditions (pH, temperature).
- Using orthogonal methods (e.g., fluorometric vs. radiometric assays).
- Assessing compound stability under assay conditions (HPLC-MS monitoring).
- Controlling for off-target effects via knockout/mutagenesis studies. Contradictions in analogous compounds (e.g., NMDA receptor inhibitors ) highlight the need for rigorous controls.
Q. How does the protonation state of this compound influence its pharmacokinetic properties?
- Methodological Answer : The piperidine nitrogen’s pKa (~10.5) ensures protonation at physiological pH, enhancing solubility and membrane permeability. Computational tools (MarvinSketch, ACD/pKa) predict ionization states. In vitro assays (e.g., PAMPA for permeability) and in silico ADMET models (SwissADME) correlate protonation with bioavailability. Adjusting formulation (e.g., salt forms) can optimize pharmacokinetics .
Q. What crystallographic approaches are suitable for determining the absolute configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves absolute stereochemistry. Heavy-atom derivatives (e.g., bromine-substituted analogs) enhance anomalous scattering. For unstable crystals, synchrotron radiation improves data resolution. Comparative analysis with known chiral centers in related structures (e.g., 2-(piperidin-2-yl)pyridine ) supports validation.
Methodological and Safety Considerations
Q. What precautions are critical for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact. Store under inert atmosphere (argon) to prevent oxidation. Monitor stability via periodic HPLC analysis. Emergency protocols (e.g., rinsing exposed skin with water, consulting medical professionals) align with safety data for structurally similar amines .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) over 1–3 months assess degradation. Analytical techniques (HPLC, TGA) identify decomposition products (e.g., oxidized piperidine rings). Lyophilization or storage at -20°C in amber vials minimizes photodegradation, as recommended for labile ethanamine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
